molecular formula C12H13F3N2O5 B12281658 Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Cat. No.: B12281658
M. Wt: 322.24 g/mol
InChI Key: ZWCMTPSLHZTLEL-UHFFFAOYSA-N
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Description

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate is a chemical compound with the molecular formula C12H13F3N2O5 and a molecular weight of 322.24 g/mol This compound is known for its unique structural features, including a trifluoromethyl group, a nitro group, and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate typically involves multiple steps. One common synthetic route starts with the nitration of 2-(trifluoromethyl)phenol to introduce the nitro group. This is followed by the reaction with tert-butyl chloroformate to form the carbamate ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCMTPSLHZTLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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